Ethyl 2-oxopiperidine-4-carboxylate

Overview

Description

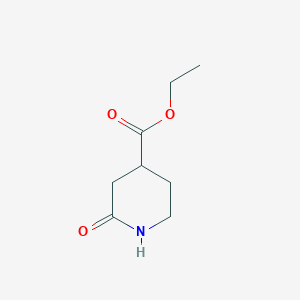

Ethyl 2-oxopiperidine-4-carboxylate, also known as 1-Carbethoxy-4-piperidone or 1-Ethoxycarbonyl-4-piperidone, is a chemical compound with the empirical formula C8H13NO3 . It has a molecular weight of 171.19 .

Molecular Structure Analysis

The SMILES string representation of Ethyl 2-oxopiperidine-4-carboxylate isCCOC(=O)N1CCC(=O)CC1 . This provides a linear representation of the molecule’s structure. The InChI key, which is another form of molecular representation, is LUBGFMZTGFXIIN-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Ethyl 2-oxopiperidine-4-carboxylate has a density of 1.135 g/mL at 25 °C and a refractive index (n20/D) of 1.475 . The predicted boiling point is 326.0±35.0 °C .Scientific Research Applications

Synthesis of Key Intermediates

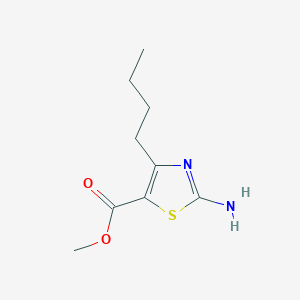

Ethyl 2-oxopiperidine-4-carboxylate is utilized in the synthesis of various key intermediates in pharmaceuticals. For example, it is used in the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, an antiplatelet drug. This synthesis involves a sequence of reactions starting from ethyl 4-oxopiperidine-1-carboxylate, highlighting the compound's role in complex pharmaceutical syntheses (Zhong Weihui, 2013).

Catalysis in Organic Synthesis

The compound is also involved in catalyzed synthesis processes. In one study, a series of ethyl 5-aryl-1,2-dihydroanthra[2,1-c][2,7]naphthyridine-3(4H)-carboxylate derivatives were prepared using ethyl 4-oxopiperidine-1-carboxylate, with iodine as a catalyst. This demonstrates its utility in facilitating multi-component reactions under mild conditions (Hong Jiang, Wei Wang, Xiang-shan Wang, 2012).

Intermediate in Drug Synthesis

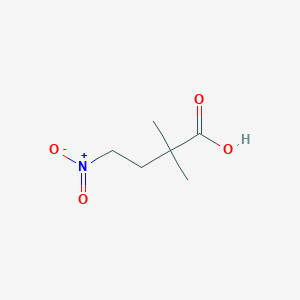

Ethyl 2-oxopiperidine-4-carboxylate serves as an important intermediate in the synthesis of various drugs. For instance, it is used in preparing tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound with potential pharmaceutical applications. This process demonstrates the compound's versatility in drug development (Juxian Wang, Mingliang Liu, Jue Cao, Yucheng Wang, 2008).

Role in Pharmacological Research

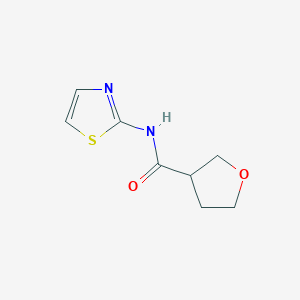

Ethyl 2-oxopiperidine-4-carboxylate is also significant in pharmacological research. For example, it was used in the gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a compound of interest for its potential therapeutic uses in activating the TrkB receptor in mammalian neurons (Noah A. Setterholm, F. McDonald, J. Boatright, P. Iuvone, 2015).

Development of Analytical Methods

Additionally, the compound is relevant in the development of analytical methods in pharmaceuticals. For instance, it was used in an HPLC/DAD assay as a related impurity in loratadine, a widely used antihistamine. This demonstrates its role in ensuring the quality and safety of pharmaceutical products (M. Albu, V. David, F. Tache, A. Medvedovici, 2009).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-oxopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-7(10)5-6/h6H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERLUQPNUZNORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxopiperidine-4-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2649619.png)

![2',3'-Dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-2'-one hydrochloride](/img/structure/B2649620.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2649625.png)

![(E)-N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649631.png)

![Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2649632.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2649635.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2649638.png)

![(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2649641.png)